Cas no 588687-41-6 (7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid)

7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid is a heterocyclic compound featuring a quinoline core substituted with a bromo group at the 7-position and a furyl moiety at the 2-position, along with a carboxylic acid functionality at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromo group offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid enables derivatization or salt formation. Its fused quinoline-furyl system may contribute to unique electronic and steric properties, enhancing its utility in medicinal chemistry research or as a building block for advanced materials.
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid structure
588687-41-6 structure
Product Name:7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
CAS No:588687-41-6
MF:C14H8BrNO3
MW:318.122222900391
MDL:MFCD03943299
CID:2199142
PubChem ID:4501620
Update Time:2025-06-09

7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 7-BROMO-2-FURAN-2-YL-QUINOLINE-4-CARBOXYLIC ACID
    • STK433942
    • MFCD03943299
    • BBL016750
    • AKOS000200011
    • VS-05534
    • CS-0319777
    • 4-quinolinecarboxylic acid, 7-bromo-2-(2-furanyl)-
    • Oprea1_095735
    • AB01304449-01
    • NCGC00307024-01
    • 588687-41-6
    • 7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
    • H26567
    • 7-bromo-2-(2-furyl)quinoline-4-carboxylic Acid
    • 7-bromo-2-(furan-2-yl)quinoline-4-carboxylicacid
    • ALBB-011593
    • 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
    • MDL: MFCD03943299
    • Inchi: 1S/C14H8BrNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)
    • InChI Key: WSDSHNWSWAJPBY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C(=O)O)C=C(C3=CC=CO3)N=C2C=1

Computed Properties

  • Exact Mass: 316.96876Da
  • Monoisotopic Mass: 316.96876Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 481.0±45.0 °C at 760 mmHg
  • Flash Point: 244.7±28.7 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Security Information

7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B053515-100mg
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
588687-41-6
100mg
$ 185.00 2022-06-01
TRC
B053515-250mg
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
588687-41-6
250mg
$ 380.00 2022-06-01
TRC
B053515-500mg
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
588687-41-6
500mg
$ 600.00 2022-06-01
Chemenu
CM264223-1g
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
588687-41-6 97%
1g
$302 2021-08-18
Chemenu
CM264223-5g
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
588687-41-6 97%
5g
$853 2021-08-18
Chemenu
CM264223-1g
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
588687-41-6 97%
1g
$*** 2023-05-30
abcr
AB380073-500 mg
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
588687-41-6
500MG
€313.80 2023-02-20
abcr
AB380073-1 g
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
588687-41-6
1 g
€406.00 2023-07-19
abcr
AB380073-5 g
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
588687-41-6
5 g
€1,074.00 2023-07-19
abcr
AB380073-500mg
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid; .
588687-41-6
500mg
€333.00 2025-04-17

7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:588687-41-6)7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
Order Number:A1166725
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):291.0
Email:sales@amadischem.com

Additional information on 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid

Comprehensive Overview of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS No. 588687-41-6)

7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS No. 588687-41-6) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its brominated quinoline core and furyl substituent, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the carboxylic acid functional group, make it a valuable building block for drug discovery and organic electronics. Researchers are particularly interested in its potential applications in fluorescence probes and small-molecule inhibitors, aligning with the growing demand for precision medicine and diagnostic tools.

The molecular structure of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid combines a quinoline scaffold with a furan ring, offering distinct electronic properties. This hybrid architecture enables π-π stacking interactions, which are critical for designing organic semiconductors and photovoltaic materials. Recent studies highlight its role in developing metal-organic frameworks (MOFs) for catalytic applications, a trending topic in sustainable chemistry. The bromo substituent at the 7-position further enhances its reactivity, facilitating cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations, which are widely used in API synthesis.

In the context of drug development, 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid has been explored as a precursor for kinase inhibitors, a hot topic due to their relevance in oncology and inflammatory diseases. Its carboxylic acid moiety allows for easy derivatization into amides or esters, enabling structure-activity relationship (SAR) studies. Computational chemistry studies suggest that this compound could modulate protein-protein interactions, addressing the rising interest in PPI-targeted therapies. Additionally, its potential as a fluorescence tag aligns with the surge in demand for bioimaging agents in cellular biology.

From a synthetic chemistry perspective, the compound’s heterocyclic framework offers advantages in green chemistry applications. Researchers are investigating its use in catalysis and ligand design, particularly for transition-metal complexes. The furan ring’s oxygen atom can coordinate to metals, making it a candidate for asymmetric synthesis—a field gaining traction in chiral drug production. Environmental scientists also note its potential in designing degradable polymers, responding to the global push for sustainable materials.

Quality control and analytical characterization of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid typically involve HPLC, NMR, and mass spectrometry. Purity thresholds (>98%) are crucial for reproducibility in research, a key concern voiced in open science forums. Storage recommendations emphasize protection from light and moisture, reflecting best practices for laboratory safety. As the scientific community prioritizes FAIR data principles, detailed spectral data for this compound are increasingly shared in public repositories like PubChem.

Market trends indicate growing procurement of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid by CROs and academic labs, driven by its utility in high-throughput screening. Suppliers often highlight its compatibility with automated synthesis platforms, catering to the industrial shift toward AI-driven chemistry. Patent analyses reveal its mention in innovations related to OLED materials and antiviral agents, areas experiencing rapid growth. With the quinoline market projected to expand at a CAGR of 4.5%, this compound’s commercial relevance is expected to rise.

In conclusion, 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS No. 588687-41-6) exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted applications—from drug discovery to renewable energy—position it as a compound of enduring scientific and industrial value. Future research may unlock its potential in neurodegenerative disease therapeutics or carbon capture technologies, further solidifying its role in addressing 21st-century challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:588687-41-6)7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
A1166725
Purity:99%
Quantity:1g
Price ($):291.0
Email